molecular formula C11H11F4NO2 B7974279 Methyl 2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoate

Methyl 2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoate

Cat. No.: B7974279
M. Wt: 265.20 g/mol
InChI Key: AMPVMVUUZWKQNP-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoate is a complex organic compound characterized by its trifluoromethyl group and fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoate typically involves multiple steps, starting with the appropriate precursors. One common method includes the reaction of 4-fluoro-3-(trifluoromethyl)benzene with an appropriate amino acid derivative under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, Methyl 2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoate may be used to study the effects of fluorinated compounds on biological systems. It can serve as a probe to investigate enzyme inhibition or receptor binding.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its unique structure may contribute to the development of drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoate exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group, in particular, can influence the compound's binding affinity to biological targets, potentially leading to specific biological activities.

Comparison with Similar Compounds

  • Methyl 2-amino-3-(4-fluorophenyl)propanoate: Lacks the trifluoromethyl group.

  • Methyl 2-amino-3-(3-trifluoromethylphenyl)propanoate: Different position of the trifluoromethyl group.

  • Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate: Different position of the fluorine atom.

Uniqueness: Methyl 2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoate is unique due to the combination of both fluorine and trifluoromethyl groups in its structure, which can significantly affect its chemical and biological properties.

This comprehensive overview highlights the importance of this compound in various scientific fields and its potential applications

Properties

IUPAC Name

methyl 2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F4NO2/c1-18-10(17)9(16)5-6-2-3-8(12)7(4-6)11(13,14)15/h2-4,9H,5,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPVMVUUZWKQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)F)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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